4,4'-Bipyridinium, 1,1'-diacetyl-
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Overview
Description
4,4’-Bipyridinium, 1,1’-diacetyl-: is a derivative of bipyridinium compounds, which are known for their electrochemical properties and applications in various fields. This compound is characterized by the presence of two pyridinium rings connected by a single bond, with acetyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-diacetyl- typically involves the reaction of 4,4’-bipyridine with acetylating agents under controlled conditions. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues, which can be further modified to introduce acetyl groups.
Industrial Production Methods: Industrial production of 4,4’-Bipyridinium, 1,1’-diacetyl- may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bipyridinium, 1,1’-diacetyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of dicationic species with unique redox characteristics.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Reduction: Triethylamine (TEA) is commonly used as a reducing agent.
Oxidation: Oxidizing agents such as trifluoroacetic acid (TFA) can be used to reoxidize the reduced species.
Substitution: Various nucleophiles can be employed to substitute the acetyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include radical cations, neutral species, and substituted derivatives with modified electronic and structural properties .
Scientific Research Applications
Biology: The compound’s redox properties make it a valuable tool in studying electron transfer processes in biological systems .
Medicine: Research is ongoing to explore the potential of bipyridinium derivatives in drug delivery and therapeutic applications .
Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-diacetyl- is used in the development of electrochromic devices and materials for data storage .
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-diacetyl- involves its redox behavior, where the compound can undergo reversible one- and two-electron reductions. These redox processes are accompanied by significant changes in the electronic absorption spectra, making the compound useful in electrochromic applications . The molecular targets and pathways involved include the electron transfer systems in both chemical and biological contexts .
Comparison with Similar Compounds
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide, paraquat shares similar redox properties but differs in its applications and toxicity.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar structural features but distinct chemical behavior.
Uniqueness: 4,4’-Bipyridinium, 1,1’-diacetyl- is unique due to its specific acetyl modifications, which impart distinct electronic and structural properties compared to other bipyridinium derivatives .
Properties
CAS No. |
83993-47-9 |
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Molecular Formula |
C14H14N2O2+2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-[4-(1-acetylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3/q+2 |
InChI Key |
NOYRDSNKGDFHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C(=O)C |
Origin of Product |
United States |
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